Imidazo[1,5-a]pyridin-1-ylmethanamine
Overview
Description
Imidazo[1,5-a]pyridin-1-ylmethanamine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-ylmethanamine typically involves cyclocondensation reactions. One common method is the [4 + 1] dehydrocyclization of pyridin-2-ylmethanamines with aldehydes, mediated by carbon tetrabromide (CBr4). This method is advantageous due to its wide substrate scope, functional group tolerance, and mild reaction conditions . Another approach involves the use of iodine-mediated one-pot synthesis, which constructs C-N and C-S bonds simultaneously from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition-metal-free sp3 C-H amination reactions employing molecular iodine from 2-pyridyl ketones and alkylamines is one such method. This approach is operationally simple and can be conveniently carried out on a gram scale .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization reactions are commonly used to synthesize imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo-pyridine ring.
Substitution: Nucleophilic substitution reactions are used to introduce different substituents onto the imidazo-pyridine scaffold.
Common Reagents and Conditions:
Oxidative Cyclization: Iodine (I2) and sodium acetate (NaOAc) are commonly used reagents.
Dehydrocyclization: Carbon tetrabromide (CBr4) is used as a mediator.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,5-a]pyridine derivatives, which can be further modified for specific applications.
Scientific Research Applications
Imidazo[1,5-a]pyridin-1-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-1-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit insulin-regulated aminopeptidase, affecting the phosphorylation process of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This interaction can modulate various biological processes, making the compound valuable for therapeutic applications.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-1-ylmethanamine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazo-pyridine ring but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazines: These compounds have a similar fused ring structure but include a pyrazine ring instead of a pyridine ring.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the ability to undergo a wide range of chemical reactions, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-1-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-8-3-1-2-4-11(8)6-10-7/h1-4,6H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMKFQNEDVUKSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670237 | |
Record name | 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-68-6 | |
Record name | 1-(Imidazo[1,5-a]pyridin-1-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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